![molecular formula C14H21BN2O2 B14039963 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a dioxaborolane moiety, which is a common feature in boron-containing compounds used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] typically involves the formation of the dioxaborolane ring followed by the construction of the spirocyclic framework. Common synthetic routes include:
Borylation Reactions: Utilizing reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst to form the dioxaborolane ring.
Cyclization Reactions: Formation of the spirocyclic structure through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boranes.
Applications De Recherche Scientifique
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with hydroxyl and amino groups, making it useful in bioconjugation and drug delivery systems. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H21BN2O2 |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h8H,5-7,9H2,1-4H3 |
Clé InChI |
HOKGUKYXAKNNOT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC4(CC4)CN3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



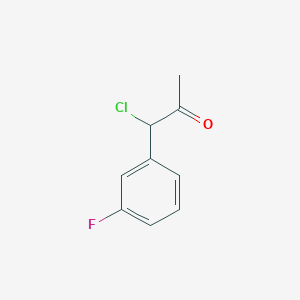
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
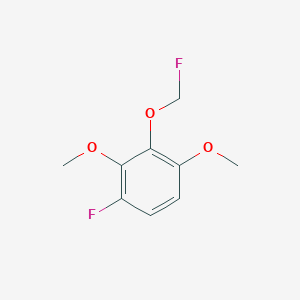
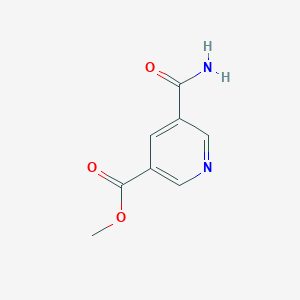
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
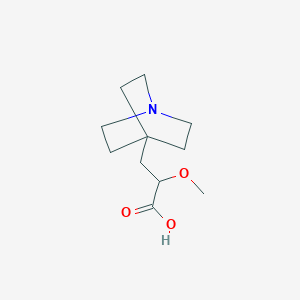
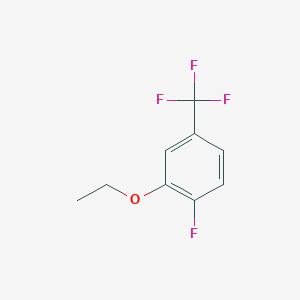

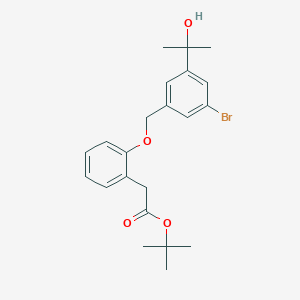
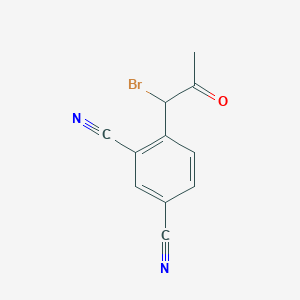
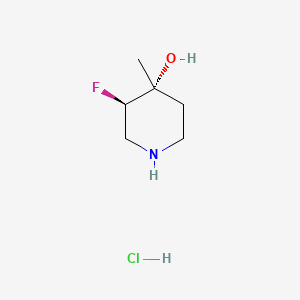
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
